![molecular formula C14H12F2N4O2 B2384440 N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide CAS No. 1384691-09-1](/img/structure/B2384440.png)
N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(cyanomethyl)-3-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is also known as CPI-444, and it is a small molecule inhibitor of the adenosine A2A receptor.
Wirkmechanismus
CPI-444 works by binding to the adenosine A2A receptor and inhibiting its activity. This leads to the activation of immune cells, which can help in the fight against cancer and other diseases.
Biochemical and Physiological Effects:
CPI-444 has been shown to have several biochemical and physiological effects, including the activation of immune cells, the inhibition of tumor growth, and the reduction of inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using CPI-444 in lab experiments is its potency and specificity for the adenosine A2A receptor. This makes it an ideal tool for studying the role of this receptor in various physiological processes. However, one of the limitations of using CPI-444 is its potential toxicity, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on CPI-444. One of the most promising areas of research is its potential use in cancer immunotherapy. CPI-444 has been shown to enhance the anti-tumor immune response, and it is currently being studied in clinical trials for the treatment of various types of cancer. Other future directions include studying the role of the adenosine A2A receptor in other physiological processes, such as inflammation and neurodegenerative diseases.
Synthesemethoden
The synthesis of CPI-444 involves several steps, including the reaction of 3-(difluoromethoxy)aniline with ethyl 2-bromopyruvate to form 3-(difluoromethoxy)phenyl pyruvic acid ethyl ester. This intermediate compound is then reacted with N-methyl-1H-pyrazole-4-carboxamide and cyanomethyl bromide to form CPI-444.
Wissenschaftliche Forschungsanwendungen
CPI-444 has been extensively studied for its potential applications in various fields of scientific research. It has been found to be a potent inhibitor of the adenosine A2A receptor, which is involved in the regulation of various physiological processes, including inflammation, immune response, and tumor growth.
Eigenschaften
IUPAC Name |
N-(cyanomethyl)-5-[3-(difluoromethoxy)phenyl]-N-methyl-1H-pyrazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N4O2/c1-20(6-5-17)13(21)11-8-18-19-12(11)9-3-2-4-10(7-9)22-14(15)16/h2-4,7-8,14H,6H2,1H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFDNQLDZJDSTGI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC#N)C(=O)C1=C(NN=C1)C2=CC(=CC=C2)OC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-Chlorophenyl)-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]urea](/img/structure/B2384358.png)
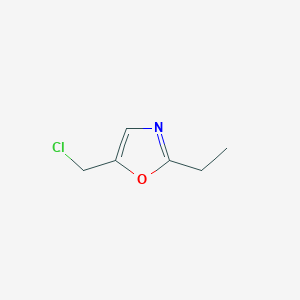
![1-[(3,5-Dichlorophenyl)methyl]piperidin-4-amine](/img/structure/B2384360.png)
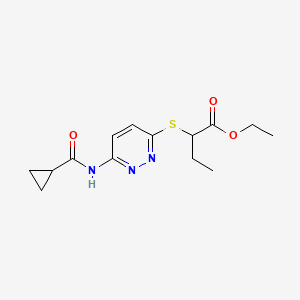
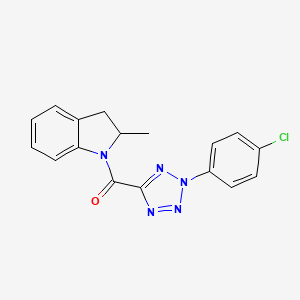
![2-((2-cyclohexyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2384363.png)
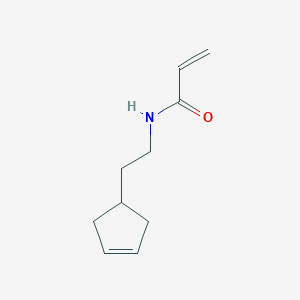

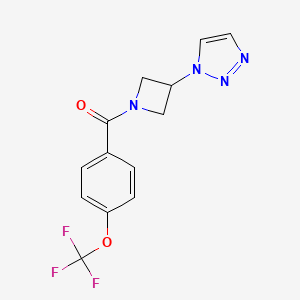
![N-(1,3-benzodioxol-5-yl)-N-[(4-propan-2-ylphenyl)methyl]thiophene-2-sulfonamide](/img/structure/B2384368.png)
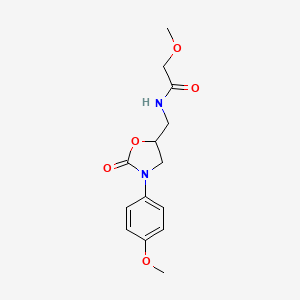
![3-Methyl-6-[[1-(1-methylimidazol-2-yl)sulfonylpiperidin-4-yl]methoxy]pyridazine](/img/structure/B2384371.png)

